molecular formula C18H17N5O B2985362 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide CAS No. 1421586-50-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide

Cat. No.: B2985362
CAS No.: 1421586-50-6
M. Wt: 319.368
InChI Key: PXDXQWKEAUJGIS-CMDGGOBGSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide typically involves multi-step organic reactions. One common approach starts with the preparation of 3,5-dimethyl-1H-pyrazole, which can be synthesized by the condensation of acetylacetone with hydrazine . This intermediate is then reacted with a pyrimidine derivative under suitable conditions to form the pyrazole-pyrimidine core. The final step involves the coupling of this core with cinnamamide through an amide bond formation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives, such as:

Uniqueness

What sets N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide apart is its unique combination of structural features, which confer distinct reactivity and biological activity. The presence of both pyrazole and pyrimidine rings, along with the cinnamamide moiety, allows for diverse interactions and applications that are not possible with simpler analogs .

Properties

IUPAC Name

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c1-13-10-14(2)23(22-13)18-19-11-16(12-20-18)21-17(24)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDXQWKEAUJGIS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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